

6-Methoxy-1H-pyrrolo[2,3-b]pyridine fundamental properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1589788

[Get Quote](#)

A Technical Guide to **6-Methoxy-1H-pyrrolo[2,3-b]pyridine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

6-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-Methoxy-7-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of the 7-azaindole scaffold, it serves as a "privileged structure" and a crucial bioisostere for indole and purine nucleobases. This modification can enhance physicochemical properties such as solubility and bioavailability, while also providing unique hydrogen bonding capabilities that are critical for molecular recognition at biological targets.^[1] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and therapeutic applications of **6-Methoxy-1H-pyrrolo[2,3-b]pyridine**, with a focus on its role as a core fragment in the development of kinase inhibitors. Detailed protocols, mechanistic insights, and data are presented to support researchers and drug development professionals in leveraging this versatile molecule.

Core Physicochemical and Spectroscopic Properties

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. Its core properties are summarized below.

Physical and Chemical Identifiers

Property	Value	Reference
Systematic Name	6-Methoxy-1H-pyrrolo[2,3-b]pyridine	-
Common Name	6-Methoxy-7-azaindole	-
CAS Number	896722-53-5	[Sigma-Aldrich]
Molecular Formula	C ₈ H ₈ N ₂ O	[Sigma-Aldrich]
Molecular Weight	148.16 g/mol	[Sigma-Aldrich]
Physical Form	Solid	[Sigma-Aldrich]
Melting Point	88-89 °C	[Sigma-Aldrich]
SMILES	COc1ccc2cc[nH]c2n1	[Sigma-Aldrich]
InChIKey	LNEHZEFKSUBWTA-UHFFFAOYSA-N	[Sigma-Aldrich]

Computed Properties for Drug Design

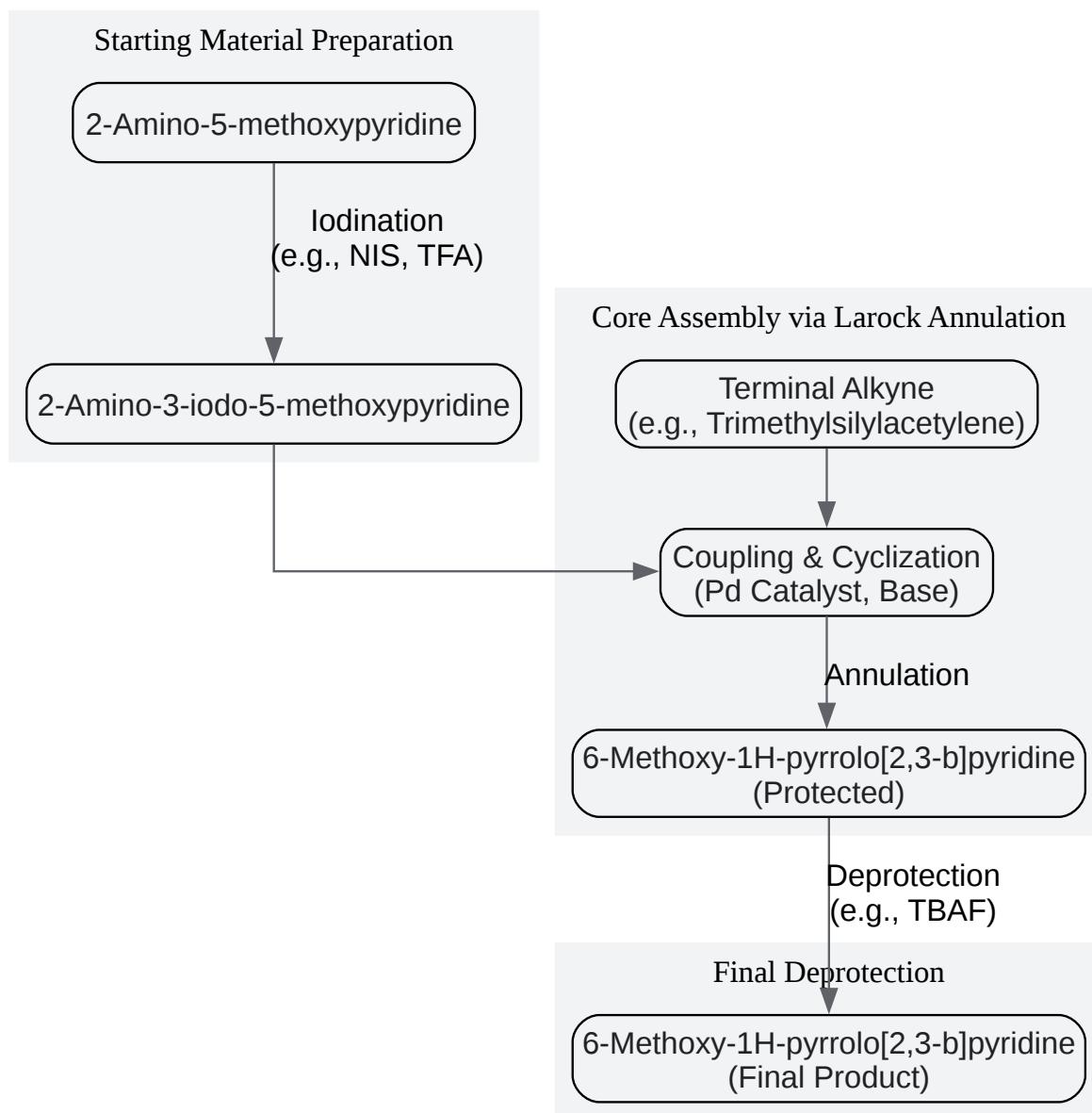
Computational modeling is essential in modern drug discovery for predicting a compound's behavior. The following table outlines key computed properties that inform its potential as a drug candidate.

Descriptor	Value	Significance in Drug Discovery
XLogP3	1.6	Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA)	37.9 Å ²	Suggests good potential for oral bioavailability and cell permeability (typically <140 Å ²).
Hydrogen Bond Donors	1	The pyrrole N-H group can engage in crucial hydrogen bonding with target proteins.
Hydrogen Bond Acceptors	2	The pyridine nitrogen and methoxy oxygen can act as H-bond acceptors.
Rotatable Bonds	1	Low number of rotatable bonds indicates conformational rigidity, which is often favorable for binding affinity.

Spectroscopic Characterization

While a comprehensive public spectral database for this specific compound is limited, data for the parent 7-azaindole scaffold and its derivatives are well-documented. The expected spectral characteristics are as follows:

- ¹H NMR: Protons on the pyridine and pyrrole rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy group would present as a sharp singlet around δ 3.9-4.1 ppm. The pyrrole N-H proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is solvent-dependent.
- ¹³C NMR: Aromatic carbons would resonate in the δ 100-160 ppm range. The methoxy carbon would be observed around δ 55 ppm.


- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula $C_8H_8N_2O$ with a predicted exact mass of 148.0637 Da. The $[M+H]^+$ ion would be the prominent peak in ESI positive mode at m/z 149.0709.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around $3100\text{-}3400\text{ cm}^{-1}$), C-H stretching (aromatic, $\sim 3000\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic region ($1400\text{-}1650\text{ cm}^{-1}$), and C-O stretching for the methoxy group (around $1050\text{-}1250\text{ cm}^{-1}$).

Synthesis and Mechanistic Insights

The synthesis of 7-azaindole scaffolds often involves the construction of the pyrrole ring onto a pre-existing pyridine precursor. Transition-metal-catalyzed cross-coupling reactions are central to many modern synthetic routes.^{[2][3]} While a specific, published, one-pot synthesis for **6-Methoxy-1H-pyrrolo[2,3-b]pyridine** is not readily available, a highly plausible and adaptable approach is the Larock indole synthesis, starting from 2-amino-3-iodo-5-methoxypyridine.

Proposed Synthetic Workflow

The following diagram outlines a logical and field-proven workflow for synthesizing the target compound.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Methoxy-1H-pyrrolo[2,3-b]pyridine**.

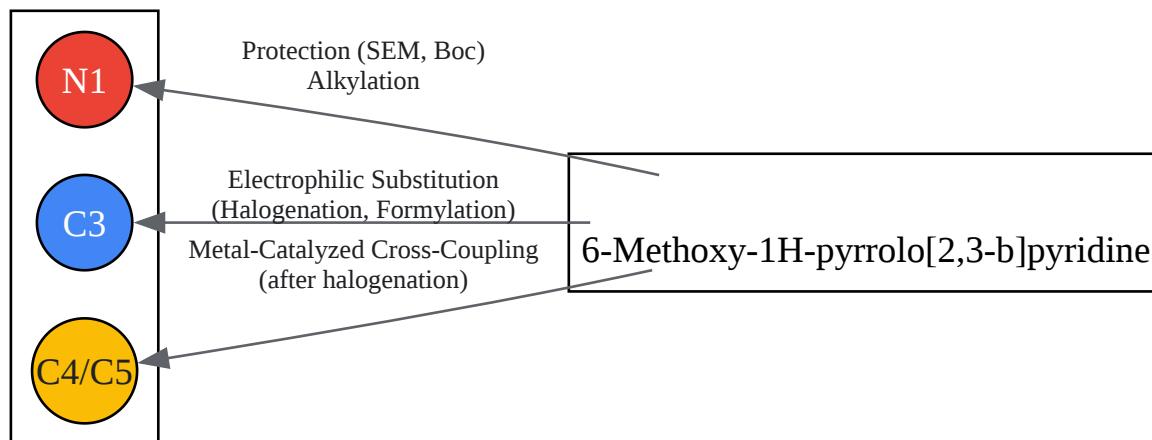
Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established Larock indole synthesis methodologies.

Step 1: Iodination of 2-Amino-5-methoxypyridine

- To a stirred solution of 2-Amino-5-methoxypyridine (1.0 eq) in trifluoroacetic acid (TFA), cool the mixture to 0 °C.
- Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
- Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield 2-Amino-3-iodo-5-methoxypyridine.

Step 2: Palladium-Catalyzed Annulation


- To a degassed solution of 2-Amino-3-iodo-5-methoxypyridine (1.0 eq) and trimethylsilylacetylene (1.5 eq) in DMF, add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).
- Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6-8 hours.
- After cooling, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) to the reaction mixture to effect in-situ desilylation and cyclization. Stir for an additional 2 hours at room temperature.
- Quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the final product, **6-Methoxy-1H-pyrrolo[2,3-b]pyridine**.

Causality Behind Choices:

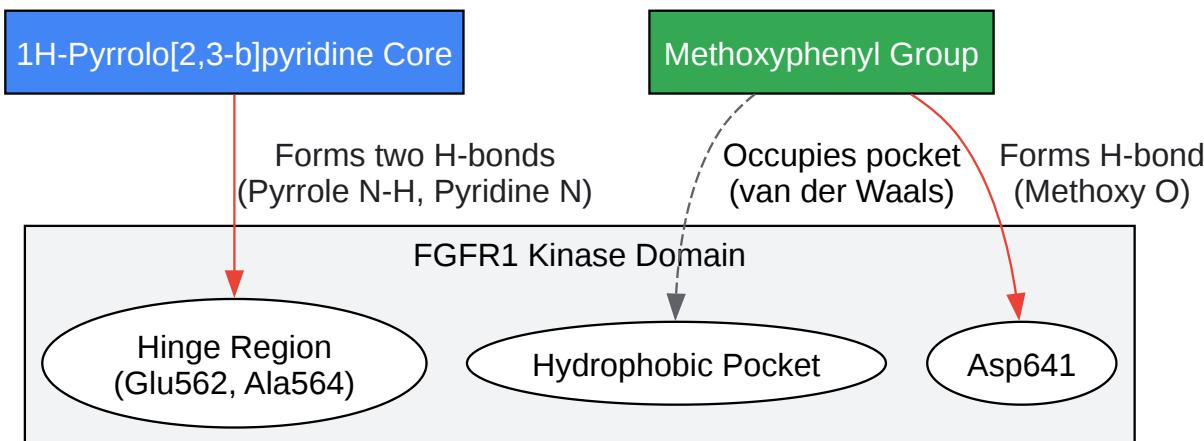
- Catalyst System: The $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2/\text{CuI}$ system is a classic and robust choice for Sonogashira coupling, which is the initial step of this domino reaction. Palladium facilitates the oxidative addition to the aryl iodide, while copper acts as a co-catalyst to facilitate the transmetalation with the alkyne.
- Base: Triethylamine acts as a base to neutralize the HI generated during the reaction, preventing catalyst deactivation and driving the reaction forward.
- Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.
- Protecting Group: Trimethylsilyl (TMS) is used on the alkyne to prevent self-coupling (Glaser coupling) and is easily removed with a fluoride source like TBAF to trigger the final cyclization.

Reactivity and Strategic Functionalization

The 7-azaindole core possesses distinct reactive sites, allowing for selective functionalization. The pyrrole ring is π -electron-rich and susceptible to electrophilic attack (primarily at C3), while the pyridine ring is π -electron-deficient, making it amenable to nucleophilic substitution, especially after activation (e.g., halogenation).^[4]

[Click to download full resolution via product page](#)

Caption: Key functionalization sites on the 6-Methoxy-7-azaindole scaffold.


- N1-Position: The pyrrole nitrogen is acidic and can be readily deprotonated. It is often protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) to prevent side reactions and direct reactivity to other positions.[\[5\]](#)
- C3-Position: As the most electron-rich carbon, C3 is the primary site for electrophilic substitution reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.[\[4\]](#)
- C2, C4, C5-Positions: These positions are less reactive towards direct substitution but can be functionalized effectively using modern cross-coupling strategies. This typically involves an initial halogenation (bromination or iodination) followed by Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce aryl, alkyl, or amino substituents.[\[6\]](#)[\[7\]](#)

Role in Medicinal Chemistry: A Kinase Inhibitor Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form key hydrogen bonds within the ATP-binding pocket of many kinases.

Mechanism of Action: FGFR Inhibition

Derivatives of this scaffold are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[\[8\]](#)[\[9\]](#) Co-crystal structures (e.g., PDB: 3C4F) reveal the binding mode.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Binding interactions of a 1H-pyrrolo[2,3-b]pyridine inhibitor with the FGFR1 kinase.

As shown in the diagram, the core scaffold acts as the "hinge-binder".[\[10\]](#)

- The pyrrole N-H donates a hydrogen bond to the backbone carbonyl of a glutamate residue (E562).[\[10\]](#)
- The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone N-H of an alanine residue (A564).[\[10\]](#)
- Substituents, such as a methoxyphenyl group, can then occupy adjacent hydrophobic pockets and form additional interactions, like a hydrogen bond with Aspartate 641, to enhance potency and selectivity.[\[10\]](#)

Applications Across Kinase Families

The versatility of the 7-azaindole scaffold has led to the development of inhibitors against a wide range of targets beyond FGFR.

Target Kinase Family	Therapeutic Area	Representative Derivative IC ₅₀	Reference
FGFR1-3	Oncology	7-25 nM (Compound 4h)	[9][10]
SIK2	Oncology, Metabolic Disease	Data in patent literature	[WO2015087116A1]
JAK3	Immunology, Transplant Rejection	Potent activity demonstrated	[Biol. Pharm. Bull. 2015]
SGK-1	Renal & Cardiovascular Disease	Data in patent literature	[11]
PDE4B (Enzyme)	CNS, Inflammatory Disease	0.11-1.1 μM	[12]

Safety and Handling

Based on commercially available safety data sheets:

- Hazard Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).
- GHS Pictogram: GHS07 (Exclamation Mark).
- Signal Word: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
- Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a high-value molecular scaffold with a unique combination of physicochemical properties that make it exceptionally well-suited for drug discovery. Its ability to act as a bioisosteric replacement for indole, coupled with its proven role as a kinase hinge-binding element, has cemented its importance in the development of targeted therapeutics. The synthetic accessibility and numerous sites for strategic functionalization ensure that this core will continue to be a foundational building block for creating novel and potent inhibitors for a diverse range of biological targets. This guide provides the fundamental knowledge base for researchers to effectively utilize this powerful chemical entity in their programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Methoxy-1H-pyrrolo[2,3-b]pyridine fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589788#6-methoxy-1h-pyrrolo-2-3-b-pyridine-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com